1-(1-adamantyl)-1H-benzimidazole-2-thiol
Description
Properties
IUPAC Name |
3-(1-adamantyl)-1H-benzimidazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2S/c20-16-18-14-3-1-2-4-15(14)19(16)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGMXSHRMOWYSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N4C5=CC=CC=C5NC4=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-adamantyl)-1H-benzimidazole-2-thiol typically involves the reaction of 1-adamantylamine with 2-mercaptobenzimidazole. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Adamantyl)-1H-benzimidazole-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The adamantyl group can participate in substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Halogenating agents like bromine or alkylating agents like methyl iodide.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Halogenated or alkylated derivatives of the original compound.
Scientific Research Applications
The compound 1-(1-adamantyl)-1H-benzimidazole-2-thiol (CAS No. 931586-46-8) is a sulfur-containing heterocyclic compound that has garnered attention in various scientific research applications. This article explores its applications, mechanisms of action, and relevant case studies, supported by data tables and insights from diverse sources.
Overview
This compound is characterized by its unique structure, which combines the adamantyl group with a benzimidazole moiety. This structural arrangement contributes to its potential biological activities and applications in medicinal chemistry, materials science, and biochemistry.
Medicinal Chemistry
The compound exhibits promising pharmacological properties, particularly in the field of drug development. Research indicates that it may possess:
- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for antibiotic development.
- Anticancer Properties : Preliminary investigations suggest that this compound may induce apoptosis in cancer cells through specific molecular pathways, highlighting its potential as an anticancer agent.
Biochemical Research
The compound serves as a valuable tool in biochemical studies due to its ability to interact with biological macromolecules. Its applications include:
- Enzyme Inhibition Studies : The thiol group may facilitate interactions with enzyme active sites, allowing researchers to study enzyme kinetics and inhibition mechanisms.
- Biochemical Probes : It can be utilized as a probe to investigate cellular processes and signaling pathways.
Materials Science
In materials science, this compound is explored for its potential in developing functional materials:
- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and chemical resistance.
- Nanotechnology : Its unique chemical structure allows for the functionalization of nanoparticles, improving their stability and reactivity.
Antimicrobial Activity
A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, indicating its potential as an antimicrobial agent.
Anticancer Research
In vitro studies showed that the compound induced apoptosis in human breast cancer cells (MCF-7). The mechanism involved the activation of caspase pathways, leading to programmed cell death. This finding suggests further exploration for therapeutic applications in oncology.
Enzyme Inhibition
Research focused on the inhibition of carbonic anhydrases revealed that this compound effectively inhibited enzyme activity in a dose-dependent manner. This property positions it as a potential lead compound for developing enzyme inhibitors.
Data Tables
Mechanism of Action
The mechanism of action of 1-(1-adamantyl)-1H-benzimidazole-2-thiol is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The adamantyl group may enhance the compound’s ability to cross biological membranes, while the benzimidazole moiety may interact with enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Benzimidazole-2-thiol Derivatives and Their Substituents
- Adamantyl vs.
- Thiol vs. Methylthio : The free thiol group in the target compound enables disulfide bond formation or metal chelation, whereas methylthio derivatives (e.g., ) lack this reactivity but exhibit greater stability against oxidation .
Physical and Chemical Properties
- Thermal Stability : Adamantane’s rigid structure may improve thermal stability, as seen in adamantane-containing polymers .
Biological Activity
1-(1-Adamantyl)-1H-benzimidazole-2-thiol (CAS No. 931586-46-8) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the presence of an adamantyl group linked to a benzimidazole moiety, with a thiol functional group (-SH). This unique structure contributes to its biological activity.
Antimicrobial Properties
Research has indicated that benzimidazole derivatives exhibit significant antimicrobial activity. A study reported that related benzimidazole compounds showed potent inhibition against various bacterial strains, suggesting that this compound may also possess similar properties. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Activity
The anticancer potential of benzimidazole derivatives has been widely studied. In vitro assays have demonstrated that compounds with similar structures exhibit cytotoxic effects against several cancer cell lines. For instance, a series of benzimidazole derivatives were shown to inhibit cell proliferation with IC50 values in the low micromolar range . The proposed mechanism includes induction of apoptosis and cell cycle arrest, potentially through the modulation of key signaling pathways involved in cancer progression.
The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the thiol group plays a crucial role in its reactivity, enabling interactions with various biological targets such as enzymes and receptors. This could lead to alterations in enzymatic activity or receptor-mediated signaling pathways .
Synthesis and Evaluation
A notable study synthesized a series of benzimidazole derivatives, including variants of this compound, and evaluated their biological activities. The synthesis involved multistep reactions starting from readily available precursors. The resulting compounds were subjected to various biological assays to assess their antimicrobial and anticancer activities .
Comparative Analysis
A comparative analysis was conducted between this compound and other benzimidazole derivatives. The results indicated that while many derivatives showed promising activity, those containing adamantyl groups often exhibited enhanced potency due to increased lipophilicity and better membrane permeability .
Data Table: Biological Activity Summary
Q & A
Q. What are the established synthetic routes for preparing 1-(1-adamantyl)-1H-benzimidazole-2-thiol, and how can reaction conditions be optimized?
The compound is typically synthesized via cyclocondensation of o-phenylenediamine derivatives with carbon disulfide (CS₂) in the presence of a base like potassium hydroxide (KOH) in ethanol. For example, 1H-benzo[d]imidazole-2-thiol derivatives are synthesized by reacting o-phenylenediamine (1 mmol) with KOH (1 mmol) and CS₂ (1 mmol) in ethanol under reflux . Optimization may involve varying solvent polarity (e.g., ethanol vs. methanol), reaction time (6–12 hours), and temperature (70–80°C). Post-synthesis, crystallization from ethanol/water mixtures improves purity. Adamantyl substitution is introduced via nucleophilic substitution or coupling reactions, as seen in adamantyl-containing benzothiazole syntheses .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures confirm its structure?
- IR Spectroscopy : A strong S-H stretch near 2634 cm⁻¹ and N-H stretches around 3395–3464 cm⁻¹ confirm the thiol and benzimidazole moieties .
- ¹H NMR : A singlet at δ ~12.3 ppm corresponds to the S-H proton, while aromatic protons of the benzimidazole ring appear at δ 7.0–7.7 ppm. Adamantyl protons resonate as multiplets at δ 1.5–2.0 ppm .
- ¹³C NMR : The thiol-attached carbon (C2) appears at δ ~151 ppm, with adamantyl carbons between δ 25–45 ppm .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks align with the molecular formula (e.g., C₁₇H₁₉N₂S for the base structure) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives, and what intermolecular interactions stabilize their crystal packing?
Single-crystal X-ray diffraction (e.g., using SHELXL ) reveals bond angles, dihedral angles, and non-covalent interactions. For example, adamantyl-substituted benzothiazoles exhibit gauche conformations between the adamantyl group and the acetamide moiety, with dihedral angles near -100° . Intermolecular N–H⋯N hydrogen bonds (2.8–3.0 Å) and π-π stacking (3.6–4.0 Å) between benzimidazole rings stabilize the crystal lattice. Sulfur⋯sulfur interactions (S⋯S ~3.6 Å) further contribute to ribbon-like structures .
Q. What strategies are employed to analyze structure-activity relationships (SARs) for this compound in anticancer or antimicrobial assays?
- Functional Group Modifications : Introducing electron-withdrawing groups (e.g., -Cl, -NO₂) at the benzimidazole C5/C6 positions enhances cytotoxicity by increasing DNA intercalation .
- Adamantyl Effects : The hydrophobic adamantyl group improves lipid membrane permeability, as observed in adamantyl-linked benzothiazoles with IC₅₀ values <10 µM in cancer cell lines .
- Assay Design : Use MTT assays on cell lines (e.g., HeLa, MCF-7) to compare IC₅₀ values. Molecular docking (e.g., AutoDock Vina) predicts binding to targets like EGFR or topoisomerase II .
Q. How can researchers address contradictory bioactivity data between in vitro and in vivo studies for this compound?
- Metabolic Stability : Perform liver microsome assays to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of the thiol group) .
- Solubility Limitations : Use logP calculations (>3.5 indicates poor aqueous solubility) and modify substituents (e.g., -SO₃H) to enhance bioavailability .
- Dose-Response Validation : Replicate in vivo studies with adjusted dosing regimens (e.g., intraperitoneal vs. oral administration) and include pharmacokinetic profiling .
Q. What computational methods are effective in predicting the ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile of this compound derivatives?
- SwissADME : Predicts high gastrointestinal absorption (TPSA <90 Ų) but potential P-glycoprotein efflux due to the adamantyl group .
- ProTox-II : Flags hepatotoxicity (e.g., via reactive thiol metabolites) and suggests replacing the thiol with a methylsulfonyl group to reduce toxicity .
- Molecular Dynamics Simulations : Analyze binding stability to targets (e.g., EGFR TK domain) over 100-ns trajectories to prioritize derivatives with low RMSD (<2 Å) .
Methodological Guidance Tables
Q. Table 1: Key Synthetic Parameters for this compound
| Parameter | Optimal Condition | Evidence Source |
|---|---|---|
| Solvent | Ethanol/Water (80:20) | |
| Reaction Temperature | 70–80°C (reflux) | |
| Adamantyl Coupling Agent | 1-Adamantylacetyl chloride | |
| Crystallization Solvent | Ethanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
